rac trans-Hydroxy Glimepiride-d5
Overview
Description
rac trans-Hydroxy Glimepiride-d5: is a deuterated derivative of the active metabolite of Glimepiride, a sulfonylurea class drug used to treat type 2 diabetes mellitus. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various research applications, particularly in the study of drug metabolism and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac trans-Hydroxy Glimepiride-d5 involves multiple steps, starting from the parent compound Glimepiride. The process typically includes the introduction of deuterium atoms through specific chemical reactions. The key steps involve:
Deuteration: Introduction of deuterium atoms into the Glimepiride molecule.
Hydroxylation: Addition of a hydroxyl group to form the hydroxy derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: rac trans-Hydroxy Glimepiride-d5 undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution
Major Products: The major products formed from these reactions include various deuterated derivatives and hydroxylated compounds, which are useful for further research and development .
Scientific Research Applications
rac trans-Hydroxy Glimepiride-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of drug metabolism.
Biology: Employed in biological studies to understand the metabolic pathways and interactions of Glimepiride.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of Glimepiride.
Industry: Applied in the pharmaceutical industry for the development of new drugs and formulations .
Mechanism of Action
The mechanism of action of rac trans-Hydroxy Glimepiride-d5 is similar to that of Glimepiride. It acts by stimulating the release of insulin from pancreatic beta cells. This is achieved through the inhibition of ATP-sensitive potassium channels on the beta-cell membrane, leading to depolarization and subsequent calcium influx, which triggers insulin release .
Comparison with Similar Compounds
Glimepiride: The parent compound, used for the treatment of type 2 diabetes.
Hydroxy Glimepiride: The non-deuterated version of the compound.
Other Sulfonylureas: Such as Glipizide and Glyburide, which have similar mechanisms of action.
Uniqueness: rac trans-Hydroxy Glimepiride-d5 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed metabolic studies. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required .
Properties
IUPAC Name |
N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31)/i1D3,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNQMQLWOOVHKI-WNWXXORZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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